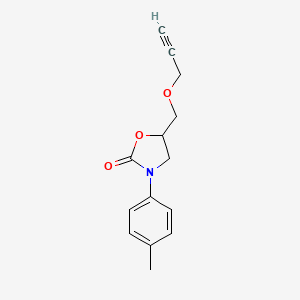

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone

CAS No.: 23598-50-7

Cat. No.: VC18518450

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23598-50-7 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C14H15NO3/c1-3-8-17-10-13-9-15(14(16)18-13)12-6-4-11(2)5-7-12/h1,4-7,13H,8-10H2,2H3 |

| Standard InChI Key | QQJPZBXPHGVDQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one, and its canonical SMILES representation is CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 23598-50-7 |

| Molecular Formula | |

| Molecular Weight | 245.27 g/mol |

| PubChem CID | 211827 |

| InChIKey | QQJPZBXPHGVDQZ-UHFFFAOYSA-N |

The propynyloxymethyl group introduces alkyne functionality, enabling potential click chemistry applications, while the p-tolyl moiety enhances lipophilicity, potentially improving membrane permeability .

Crystallographic and Spectroscopic Data

Though crystallographic data for this specific compound are unavailable, related oxazolidinones exhibit planar heterocyclic cores with substituents influencing packing motifs . Nuclear magnetic resonance (NMR) spectra of analogous compounds, such as (S)-4-benzyl-3-propionyl-2-oxazolidinone, reveal distinct peaks for aromatic protons (δ 7.2–7.4 ppm), oxazolidinone carbonyl carbons (δ 165–170 ppm), and alkyne signals (δ 2.0–2.5 ppm) . Similar spectral features are anticipated for 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone likely follows multi-step protocols common to oxazolidinones. A generalized approach involves:

-

Core Formation: Cyclization of a β-amino alcohol precursor with phosgene or carbonyl diimidazole to construct the oxazolidinone ring .

-

Substituent Introduction: Alkylation or nucleophilic substitution to attach the p-tolyl and propynyloxymethyl groups.

For example, patent CN103601695A describes a microwave-assisted method for synthesizing (S)-4-benzyl-3-propionyl-2-oxazolidinone, achieving 97% yield via carboxyl reduction, cyclization, and acylation . Adapting this methodology, the propynyloxymethyl group could be introduced using propargyl bromide under basic conditions.

Optimization Strategies

-

Microwave Synthesis: Reduces reaction times from hours to minutes while improving yields .

-

Chiral Resolution: Use of (S)-2-amino-benzene ethylformic acid as a starting material ensures enantiomeric purity, critical for pharmacological activity .

-

Green Chemistry: Solvent systems like ethyl acetate or dimethyl sulfoxide (DMSO) minimize environmental impact .

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

-

p-Tolyl Group: Increases hydrophobic interactions with ribosomal targets, as evidenced by linezolid’s 4-(3-fluoro-4-morpholinophenyl) substituent .

-

Propynyloxymethyl: Alkyne moieties enable bioorthogonal labeling for target identification in proteomic studies.

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s scaffold serves as a precursor for novel antibiotics targeting multidrug-resistant pathogens. Modifications at the C-5 position (propynyloxymethyl) could yield derivatives with improved pharmacokinetics, as seen with tedizolid’s hydroxymethyl group .

Prodrug Design

Esterification of the oxazolidinone carbonyl or hydroxyl groups may enhance oral bioavailability. For instance, pro-drug conversion via hepatic esterases has been demonstrated for related compounds .

Future Directions

Pharmacological Profiling

In vitro assays to determine MICs against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) are urgently needed. Additionally, cytotoxicity studies on mammalian cell lines (e.g., HEK293) will establish therapeutic indices.

Synthetic Chemistry Innovations

Exploring continuous-flow synthesis could scale production while maintaining enantiomeric excess. Catalytic asymmetric methods using organocatalysts (e.g., Jacobsen’s thiourea) may streamline chiral center formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume